molecular formula C9H18O3 B13509287 Ethyl 6-hydroxy-4-methylhexanoate

Ethyl 6-hydroxy-4-methylhexanoate

Cat. No.: B13509287
M. Wt: 174.24 g/mol
InChI Key: RXTHTZIPYPWQRA-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-4-methylhexanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often responsible for the fragrances of fruits and flowers . This compound, with its unique structure, finds applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 6-hydroxy-4-methylhexanoate can be synthesized through esterification reactions, where an alcohol reacts with a carboxylic acid. One common method involves the reaction of 6-hydroxy-4-methylhexanoic acid with ethanol in the presence of an acid catalyst, such as sulfuric acid .

Industrial Production Methods: Industrial production of esters like this compound often employs continuous esterification processes. These processes use large-scale reactors where the reactants are continuously fed, and the product is continuously removed. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of this ester can yield alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).

Major Products:

Scientific Research Applications

Ethyl 6-hydroxy-4-methylhexanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-4-methylhexanoate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, modulating their activity. The ester group can undergo hydrolysis to release the active acid form, which can then participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Ethyl 6-hydroxy-4-methylhexanoate stands out due to its specific structure, which imparts unique chemical and biological properties. Its hydroxyl group allows for additional hydrogen bonding, enhancing its solubility and reactivity compared to other esters .

Properties

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

IUPAC Name

ethyl 6-hydroxy-4-methylhexanoate

InChI

InChI=1S/C9H18O3/c1-3-12-9(11)5-4-8(2)6-7-10/h8,10H,3-7H2,1-2H3

InChI Key

RXTHTZIPYPWQRA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC(C)CCO

Origin of Product

United States

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